[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine
Description
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine is a fluorinated cyclohexylmethanamine derivative characterized by a difluoromethyl group at the 4-position of the cyclohexane ring and a methoxy group at the 1-position. Its hydrochloride salt (CAS: 2503208-66-8) has a molecular weight of 229.7 g/mol and is primarily used in pharmaceutical and agrochemical research . The compound’s structural features, including the electron-withdrawing difluoromethyl group and the methoxy ether, influence its physicochemical properties, such as solubility, lipophilicity, and basicity. These modifications are designed to enhance metabolic stability and bioavailability, as fluorination is known to reduce amine basicity and improve membrane permeability .
Properties
IUPAC Name |
[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-13-9(6-12)4-2-7(3-5-9)8(10)11/h7-8H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQKZIXXQFMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine typically involves the introduction of the difluoromethyl group into a cyclohexyl ring followed by the attachment of the methanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the cyclohexyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the cyclohexyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the methoxy group can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Impact of Fluorination
- The difluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogs. Fluorine’s inductive effect reduces the basicity of the amine group (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), improving membrane permeability .
- In contrast, [4-(Tert-butyl)-1-methoxycyclohexyl]methanamine exhibits higher lipophilicity (LogP ~2.8 vs. ~1.9 for the difluoromethyl analog), which may affect tissue distribution but increases off-target binding risks .
Role of Methoxy Group
- This moiety is absent in trans/cis-4-difluoromethylcyclohexylmethanamines, leading to differences in conformational flexibility and receptor-binding kinetics .
Stereochemical Effects
Aromatic vs. Aliphatic Systems
- Pyridine-containing analogs (e.g., 1-[4-(difluoromethyl)pyridin-2-yl]methanamine) exhibit stronger π-π stacking interactions with aromatic protein residues but suffer from faster hepatic clearance due to cytochrome P450 metabolism .
Biological Activity
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features, including a difluoromethyl group and a methoxy substituent on a cyclohexyl ring. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : CHFN\O
- CAS Number : 1955554-03-6
This compound's structure enhances its stability and reactivity, making it a valuable candidate for various biological studies. The difluoromethyl group is known to influence lipophilicity and bioavailability, while the methoxy group can affect the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances the compound's metabolic stability, while the methoxy group can modulate its reactivity. The exact mechanisms depend on the biological context but may involve:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Receptor Interaction : Binding to specific receptors influencing various signaling pathways.
Biological Activity and Research Findings
Research into the biological activity of this compound has indicated several promising areas:
- Anticancer Activity : Studies have shown that fluorinated compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, similar compounds have been investigated for their ability to inhibit tumor growth in models of various cancers, including breast and lung cancer.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, this compound may interact with neurotransmitter systems, warranting investigation into its potential as an antidepressant or anxiolytic agent.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
Case Studies
Several case studies highlight the compound's biological relevance:
- Case Study 1 : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation compared to controls, indicating potential as an anticancer agent.
- Case Study 2 : A study investigating the neuropharmacological effects found that similar compounds influenced serotonin receptor activity, suggesting a mechanism for mood modulation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Functional Groups | Biological Activity | Stability |
|---|---|---|---|
| [4-(Trifluoromethyl)-1-methoxycyclohexyl]methanamine | Trifluoromethyl | Moderate anticancer | High |
| [4-(Difluoromethyl)cyclohexyl]methanamine | Difluoromethyl | Low antimicrobial | Moderate |
| [4-(Difluoromethyl)-1-methoxycyclohexanol] | Hydroxyl | Low neuroactivity | High |
This table illustrates how variations in functional groups influence biological activity and stability profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
